methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate
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Overview
Description
Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the imidazo[4,5-c]pyridine core can produce a fully saturated compound.
Scientific Research Applications
Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The methoxyphenyl group can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-Methoxy-3-pyridineboronic acid pinacol ester
Uniqueness
Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
Methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate is a complex organic compound that has gained attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a distinctive imidazo[4,5-c]pyridine core combined with a methoxyphenyl group and a benzoate ester. Its molecular formula is C22H22N4O4 with a molecular weight of 406.4 g/mol. The structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C22H22N4O4 |
Molecular Weight | 406.4 g/mol |
IUPAC Name | methyl 3-[[4-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI Key | JYFUZLNSYALOBA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Interaction : The imidazo[4,5-c]pyridine core can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
- Binding Affinity : The methoxyphenyl group enhances binding interactions with biological targets, contributing to the compound's overall efficacy.
- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways.
Antiinflammatory Properties
Research indicates that compounds similar to this compound show significant anti-inflammatory activity. For instance:
- IC50 Values : In related studies, compounds have shown IC50 values as low as 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays . This suggests that this compound may possess similar or enhanced anti-inflammatory properties.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Related studies on imidazo[4,5-c]pyridine derivatives have shown:
- Tumor Suppression : Compounds within this class have demonstrated significant suppression of tumor growth in various cancer models . Further research into this compound could elucidate its specific anticancer mechanisms.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that the compound can inhibit specific pathways associated with inflammation and cancer proliferation.
- Animal Models : Animal studies are necessary to confirm the efficacy and safety profile of this compound in vivo.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 3-[[4-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-29-18-9-4-3-8-16(18)20-19-17(23-13-24-19)10-11-26(20)22(28)25-15-7-5-6-14(12-15)21(27)30-2/h3-9,12-13,20H,10-11H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
JYFUZLNSYALOBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCN2C(=O)NC4=CC=CC(=C4)C(=O)OC)NC=N3 |
Origin of Product |
United States |
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